molecular formula C14H22O B1629513 1-Oxaspiro[4.5]deca-3,6-diene, 2,7-dimethyl-10-(1-methylethyl)- CAS No. 89079-92-5

1-Oxaspiro[4.5]deca-3,6-diene, 2,7-dimethyl-10-(1-methylethyl)-

Cat. No. B1629513
CAS RN: 89079-92-5
M. Wt: 206.32 g/mol
InChI Key: QQLMXACDDRGTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Isopropyl-2, 7-dimethyl-1-oxaspiro[4. 5]deca-3, 6-diene, also known as neocaspirene, belongs to the class of organic compounds known as monoterpenoids. Monoterpenoids are compounds containing a chain of two isoprene units. 10-Isopropyl-2, 7-dimethyl-1-oxaspiro[4. 5]deca-3, 6-diene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 10-isopropyl-2, 7-dimethyl-1-oxaspiro[4. 5]deca-3, 6-diene is primarily located in the membrane (predicted from logP) and cytoplasm. 10-Isopropyl-2, 7-dimethyl-1-oxaspiro[4. 5]deca-3, 6-diene has a blackcurrant taste.

Scientific Research Applications

Synthesis and Antitumor Activity

A significant application of derivatives of 1-Oxaspiro[4.5]deca-3,6-diene is in the synthesis of novel compounds with potential anticancer activity. For instance, a study by Yang et al. (2019) synthesized novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives with moderate to potent activity against various human cancer cell lines, highlighting the compound's relevance in cancer research (Yang et al., 2019).

Chemical Reactions and Derivatives

In the field of organic chemistry, 1-Oxaspiro[4.5]deca-3,6-diene derivatives have been extensively studied for their reactivity and potential to form various novel compounds. For example, Volod’kin et al. (1985) investigated the reaction of 6,8-di-tert-butyl-1-oxaspiro[4.5]deca-5,8-diene-2,7-dione with amines, leading to the formation of unique compounds (Volod’kin, Ershov, & Malysheva, 1985).

Novel Synthesis Methods

Researchers have also focused on developing new synthesis methods for derivatives of this compound. Kirillov et al. (2004) described a method for synthesizing 8-aryl-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-diones, showcasing innovative approaches in synthetic chemistry (Kirillov, Shchepin, & Vakhrin, 2004).

Pharmaceutical Applications

Aside from anticancer activity, derivatives of 1-Oxaspiro[4.5]deca-3,6-diene have potential pharmaceutical applications. For instance, Farag et al. (2008) synthesized diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives, which could have implications in the development of new pharmaceutical compounds (Farag, Elkholy, & Ali, 2008).

Potential in Natural Product Synthesis

The compound and its derivatives also find applications in the synthesis of natural products. Hutinec et al. (1998) synthesized quinonoidal spirolactones from tyrosine, which are valuable in peptide chemistry, indicating the compound's relevance in the field of natural product synthesis (Hutinec, Žiogas, El-Mobayed, & Rieker, 1998).

properties

CAS RN

89079-92-5

Product Name

1-Oxaspiro[4.5]deca-3,6-diene, 2,7-dimethyl-10-(1-methylethyl)-

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.5]deca-3,9-diene

InChI

InChI=1S/C14H22O/c1-10(2)13-6-5-11(3)9-14(13)8-7-12(4)15-14/h7-10,12-13H,5-6H2,1-4H3

InChI Key

QQLMXACDDRGTPU-UHFFFAOYSA-N

SMILES

CC1C=CC2(O1)C=C(CCC2C(C)C)C

Canonical SMILES

CC1C=CC2(O1)C=C(CCC2C(C)C)C

Other CAS RN

89079-92-5

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxaspiro[4.5]deca-3,6-diene, 2,7-dimethyl-10-(1-methylethyl)-
Reactant of Route 2
1-Oxaspiro[4.5]deca-3,6-diene, 2,7-dimethyl-10-(1-methylethyl)-
Reactant of Route 3
1-Oxaspiro[4.5]deca-3,6-diene, 2,7-dimethyl-10-(1-methylethyl)-
Reactant of Route 4
1-Oxaspiro[4.5]deca-3,6-diene, 2,7-dimethyl-10-(1-methylethyl)-
Reactant of Route 5
1-Oxaspiro[4.5]deca-3,6-diene, 2,7-dimethyl-10-(1-methylethyl)-
Reactant of Route 6
1-Oxaspiro[4.5]deca-3,6-diene, 2,7-dimethyl-10-(1-methylethyl)-

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